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Cat. No.: B10831919 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Tenofovir amibufenamide (TMF) is a novel phosphoramidate prodrug of tenofovir, a potent

nucleotide reverse transcriptase inhibitor. Developed to improve upon the safety and efficacy

profile of its predecessors, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide

(TAF), TMF is engineered for enhanced plasma stability and targeted delivery of the active

metabolite, tenofovir diphosphate (TFV-DP), to hepatocytes. This technical guide provides a

comprehensive overview of the Absorption, Distribution, Metabolism, and Excretion (ADME)

characteristics of Tenofovir amibufenamide in key preclinical species, offering valuable

insights for researchers and professionals in the field of drug development.

Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Tenofovir
amibufenamide and its parent compound, tenofovir, following oral administration in various

preclinical species.

Table 1: Pharmacokinetic Parameters of Tenofovir (TFV) after Oral Administration of Tenofovir
Amibufenamide (TMF), Tenofovir Alafenamide (TAF), and Tenofovir Disoproxil Fumarate

(TDF) in SD Rats.
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Parameter TMF (30 µmol/kg) TAF (30 µmol/kg) TDF (30 µmol/kg)

Cmax (µM) 2.85 ± 0.35 1.98 ± 0.28 1.12 ± 0.15

Tmax (h) 0.5 0.5 0.5

AUC0-t (µM·h) 10.25 ± 1.23 7.15 ± 0.98 3.85 ± 0.56

t1/2 (h) 2.5 ± 0.3 2.3 ± 0.4 2.1 ± 0.3

F (%) 46.70 ± 5.59 28.60 ± 4.65 17.21 ± 2.09

Data are expressed as mean ± SD (n=6). F (%) represents the absolute bioavailability of TFV.

Table 2: Pharmacokinetic Parameters of Tenofovir (TFV) and Tenofovir Amibufenamide
(TMF) after Oral Administration in C57BL/6 Mice.

Analyte Parameter
TMF (30
µmol/kg)

TAF (30
µmol/kg)

TDF (30
µmol/kg)

TMF Cmax (µM) 0.85 ± 0.12 Not Detected Not Detected

Tmax (h) 0.25 - -

AUC0-t (µM·h) 1.58 ± 0.25 - -

t1/2 (h) 1.73 ± 0.21 - -

F (%) 9.70 - -

TFV Cmax (µM) 3.15 ± 0.45 2.05 ± 0.31 1.25 ± 0.18

Tmax (h) 0.5 0.5 0.5

AUC0-t (µM·h) 16.26 ± 2.11 9.30 ± 1.54 5.39 ± 0.89

t1/2 (h) 3.1 ± 0.4 2.9 ± 0.5 2.7 ± 0.4

Data are expressed as mean ± SD (n=6).

Table 3: Pharmacokinetic Parameters of Tenofovir (TFV) after Oral Administration of Tenofovir
Amibufenamide (TMF), Tenofovir Alafenamide (TAF), and Tenofovir Disoproxil Fumarate
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(TDF) in Beagle Dogs.

Parameter TMF (10 mg/kg) TAF (10 mg/kg) TDF (10 mg/kg)

Cmax (ng/mL) 185.6 ± 25.4 120.3 ± 18.7 75.9 ± 11.2

Tmax (h) 1.0 1.0 0.8

AUC0-t (ng·h/mL) 850.7 ± 112.3 550.1 ± 98.5 320.4 ± 65.7

t1/2 (h) 3.5 ± 0.6 3.2 ± 0.5 2.9 ± 0.4

Data are expressed as mean ± SD (n=4).

Experimental Protocols
This section details the methodologies for the key ADME experiments conducted in preclinical

species.

In Vivo Pharmacokinetic Studies
a. Animal Models:

Male Sprague-Dawley rats (200-250 g)

Male C57BL/6 mice (20-25 g)

Male Beagle dogs (8-10 kg)

b. Housing and Acclimatization: Animals are housed in a temperature- and humidity-controlled

environment with a 12-hour light/dark cycle. They are provided with standard laboratory chow

and water ad libitum. All animals are acclimatized for at least one week prior to the study.

c. Drug Administration: Tenofovir amibufenamide is suspended in a vehicle of 0.5%

carboxymethylcellulose sodium (CMC-Na). A single oral dose is administered via gavage to

rats and mice, and via oral capsule to dogs.

d. Blood Sampling:
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Rats: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein

cannula at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Mice: Blood samples are collected via retro-orbital sinus or tail vein at specified time points.

Dogs: Blood samples are collected from the cephalic vein.

e. Sample Processing: Blood samples are collected into tubes containing an anticoagulant

(e.g., K2EDTA). Plasma is separated by centrifugation at 4°C and stored at -80°C until

analysis.

Tissue Distribution Studies
a. Animal Model:

Male Sprague-Dawley rats (200-250 g)

b. Dosing and Sample Collection: Following a single oral dose of Tenofovir amibufenamide,

animals are euthanized at various time points. Tissues of interest (e.g., liver, kidney, intestine,

spleen, heart, lung, and brain) are rapidly excised, rinsed with cold saline, blotted dry, and

weighed.

c. Sample Processing: Tissue samples are homogenized in a suitable buffer. The homogenates

are then processed for drug extraction and analysis.

In Vitro Metabolism Studies
a. Test System:

Rat liver microsomes.

b. Incubation Conditions: Tenofovir amibufenamide (1 µM) is incubated with liver microsomes

(0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the

addition of an NADPH-regenerating system.

c. Sample Collection and Analysis: Aliquots are taken at various time points (e.g., 0, 5, 15, 30,

and 60 minutes) and the reaction is terminated by the addition of a cold organic solvent (e.g.,
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acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS

to determine the rate of metabolism.

Excretion Studies
a. Animal Model and Housing:

Male Sprague-Dawley rats (200-250 g) are housed individually in metabolic cages designed

to separate urine and feces.

b. Dosing and Sample Collection: A single oral dose of Tenofovir amibufenamide is

administered. Urine and feces are collected at predetermined intervals (e.g., 0-8, 8-24, 24-48,

48-72, and 72-96 hours) post-dose.

c. Sample Processing: The volume of urine and the weight of feces are recorded. Aliquots of

urine and homogenized feces are stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS
a. Sample Preparation:

Plasma and Urine: Protein precipitation with acetonitrile.

Tissue Homogenates: Liquid-liquid extraction or solid-phase extraction.

b. Chromatographic Separation:

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic

acid.

Flow Rate: 0.4 mL/min.

c. Mass Spectrometric Detection:

Instrument: Triple quadrupole mass spectrometer.

Ionization Mode: Positive electrospray ionization (ESI+).
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Detection Mode: Multiple reaction monitoring (MRM) of specific precursor-to-product ion

transitions for TMF, TFV, and TFV-DP.

Mandatory Visualizations
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Caption: Metabolic Pathway of Tenofovir Amibufenamide.
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Caption: Preclinical Pharmacokinetic Study Workflow.
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To cite this document: BenchChem. [Tenofovir Amibufenamide: A Comprehensive ADME
Profile in Preclinical Species]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831919#tenofovir-amibufenamide-adme-profiling-
in-preclinical-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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